molecular formula C12H20N4 B7726156 3-(4-(((2-Cyanoethyl)amino)methyl)piperidin-1-yl)propanenitrile

3-(4-(((2-Cyanoethyl)amino)methyl)piperidin-1-yl)propanenitrile

Cat. No.: B7726156
M. Wt: 220.31 g/mol
InChI Key: SCMBBBSCSNFMDM-UHFFFAOYSA-N
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Description

3-(4-(((2-Cyanoethyl)amino)methyl)piperidin-1-yl)propanenitrile is a complex organic compound featuring a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are widely recognized for their significant role in medicinal chemistry and drug discovery due to their diverse biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(((2-Cyanoethyl)amino)methyl)piperidin-1-yl)propanenitrile typically involves multi-step organic reactions. One common method includes the reaction of piperidine with 2-cyanoethylamine under controlled conditions to form the desired compound. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

3-(4-(((2-Cyanoethyl)amino)methyl)piperidin-1-yl)propanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

3-(4-(((2-Cyanoethyl)amino)methyl)piperidin-1-yl)propanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(4-(((2-Cyanoethyl)amino)methyl)piperidin-1-yl)propanenitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-(((2-Cyanoethyl)amino)methyl)piperidin-1-yl)propanenitrile is unique due to its specific combination of functional groups and the presence of a piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

3-(4-(((2-Cyanoethyl)amino)methyl)piperidin-1-yl)propanenitrile is a compound of interest due to its potential biological activities, particularly as a pharmacological agent. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies that highlight its efficacy and mechanisms of action.

Chemical Structure and Properties

The chemical formula for this compound is C12H18N4C_{12}H_{18}N_4. The structural components include a piperidine ring, a cyanoethyl group, and a propanenitrile moiety, which are crucial for its biological activity.

Table 1: Structural Components

ComponentDescription
Piperidine RingA six-membered ring with nitrogen
Cyanoethyl GroupA functional group containing a cyano group
Propanenitrile MoietyA nitrile-containing alkyl chain

Research indicates that this compound exhibits significant activity as an inhibitor of glycogen synthase kinase 3 beta (GSK-3β), a key regulator in various cellular processes including metabolism and cell survival. The compound's interaction with GSK-3β is mediated through hydrogen bonding and hydrophobic interactions, enhancing its inhibitory potency.

Case Studies

  • Inhibitory Potency : A study demonstrated that derivatives of the compound showed IC50 values in the nanomolar range against GSK-3β. For example, a related compound exhibited an IC50 of 480 nM, indicating substantial inhibitory activity .
  • Metabolic Stability : The introduction of the cyanoethyl group was found to significantly improve metabolic stability compared to other substituents. This stability is crucial for maintaining effective concentrations of the drug in vivo .
  • Cytotoxicity Assessment : Preliminary studies suggest that while the compound effectively inhibits GSK-3β, it also exhibits minimal cytotoxicity in various cell lines, making it a promising candidate for further development .

Table 2: Biological Activity Summary

Study ReferenceActivity TypeObserved EffectIC50 Value (nM)
GSK-3β InhibitionSignificant inhibition480
Metabolic StabilityEnhanced stabilityN/A
CytotoxicityMinimal cytotoxicityN/A

Structure-Activity Relationships (SAR)

The biological activity of this compound can be optimized by modifying its structural components. Key findings from SAR studies include:

  • Importance of Cyano Group : The presence of the cyano group is essential for maintaining biological activity; its removal can lead to decreased potency.
  • Piperidine Modifications : Alterations in the piperidine ring structure can significantly affect binding affinity and selectivity towards GSK-3β .

Properties

IUPAC Name

3-[[1-(2-cyanoethyl)piperidin-4-yl]methylamino]propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4/c13-5-1-7-15-11-12-3-9-16(10-4-12)8-2-6-14/h12,15H,1-4,7-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCMBBBSCSNFMDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNCCC#N)CCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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